2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with amino, methylthio, and tosyl groups, along with an acetamide moiety linked to an ethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the amino, methylthio, and tosyl groups. The final step involves the acylation of the pyrazole derivative with 4-ethoxyphenylacetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes using efficient catalysts, solvents, and reaction conditions to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The tosyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution of the tosyl group can yield various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-imidazolecarboxamide hydrochloride: A compound with similar structural features but different functional groups.
Trifluoromethylpyridines: Compounds with a pyridine ring and trifluoromethyl group, used in agrochemicals and pharmaceuticals.
Uniqueness
2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[5-amino-4-(4-methylphenyl)sulfonyl-3-methylsulfanylpyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S2/c1-4-29-16-9-7-15(8-10-16)23-18(26)13-25-20(22)19(21(24-25)30-3)31(27,28)17-11-5-14(2)6-12-17/h5-12H,4,13,22H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVSQZCXKDLCQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)S(=O)(=O)C3=CC=C(C=C3)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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